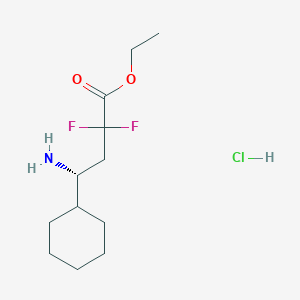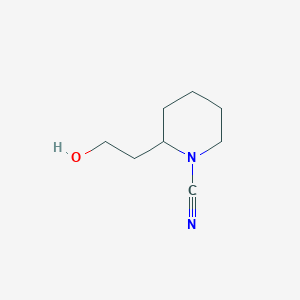
2-(2-Hydroxyethyl)piperidine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is a chemical compound with the molecular formula C8H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile typically involves the reaction of piperidine with ethylene oxide followed by the introduction of a cyano group. One common method involves the following steps:
Reaction of Piperidine with Ethylene Oxide: Piperidine reacts with ethylene oxide under controlled conditions to form 2-(2-Hydroxyethyl)piperidine.
Introduction of Cyano Group: The hydroxyl group of 2-(2-Hydroxyethyl)piperidine is then converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)piperidine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxoethyl)piperidine-1-carbonitrile.
Reduction: Formation of 2-(2-Aminoethyl)piperidine-1-carbonitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Hydroxyethyl)piperidine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and cyano groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)piperidine: Lacks the cyano group, making it less versatile in certain reactions.
2-(2-Aminoethyl)piperidine-1-carbonitrile:
Icaridin (Picaridin): A related compound used as an insect repellent, highlighting the diverse applications of piperidine derivatives.
Uniqueness
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)piperidine-1-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c9-7-10-5-2-1-3-8(10)4-6-11/h8,11H,1-6H2 |
InChI Key |
SALJWGGAEVGWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)

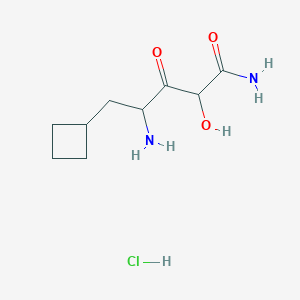


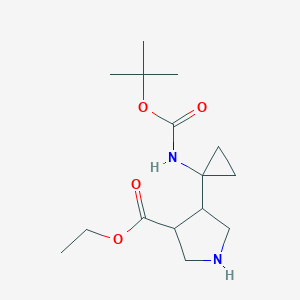
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
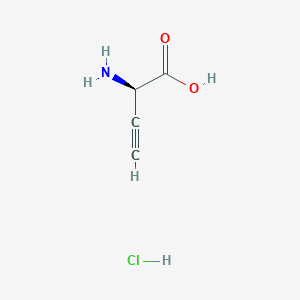


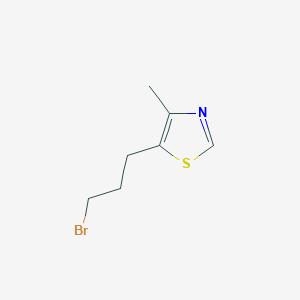
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
